Bromobenzene-d5

Catalog No.
S671613
CAS No.
4165-57-5
M.F
C6H5Br
M. Wt
162.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobenzene-d5

CAS Number

4165-57-5

Product Name

Bromobenzene-d5

IUPAC Name

1-bromo-2,3,4,5,6-pentadeuteriobenzene

Molecular Formula

C6H5Br

Molecular Weight

162.04 g/mol

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

QARVLSVVCXYDNA-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)Br

Synonyms

6-Bromo-Benzene-1,2,3,4,5-d5; Bromo-benzene-d5; Bromopentadeuteriobenzene; Bromopentadeuterobenzene; Pentadeuterophenyl Bromide; Perdeuteriobromobenzene; d5-Bromobenzene;

Canonical SMILES

C1=CC=C(C=C1)Br

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H]

Deuterated Building Block for Organic Synthesis:

Bromobenzene-d5, also known as pentadeuterobromobenzene, is a valuable tool in organic synthesis due to its ability to introduce a deuterated phenyl group (C6D5) into other molecules. This specific isotope substitution offers several advantages, including:

  • Studying Reaction Mechanisms: By replacing hydrogen atoms with deuterium (a heavier isotope of hydrogen), researchers can track the movement of the phenyl group within a reaction and gain insights into the reaction mechanism. This is because deuterium exhibits slightly different chemical behavior compared to hydrogen, allowing its selective detection in various analytical techniques [].
  • Modulating Biological Activity: Introducing deuterium atoms into specific positions of a molecule can sometimes modify its biological activity. This allows researchers to investigate the role of specific functional groups in drug development and understand how modifications might influence the drug's efficacy or safety profile [].

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy:

Bromobenzene-d5 finds application as a solvent in NMR spectroscopy due to its several beneficial properties:

  • Lock Solvent: Its high deuterium content (around 99.5%) effectively locks the deuterium signal in the NMR spectrum, providing a stable reference point for chemical shift calibration [].
  • Minimal Background Signal: The presence of deuterium atoms minimizes the background signal arising from the solvent itself, leading to cleaner and more interpretable NMR spectra. This is crucial for accurately identifying and characterizing other molecules in the sample [].
  • Compatibility with Various Analytes: Bromobenzene-d5 exhibits good solubility for a wide range of organic compounds, making it a versatile solvent for diverse NMR applications [].

Potential Applications in Pharmaceutical Research:

The growing interest in deuterated drugs has opened up potential avenues for the use of Bromobenzene-d5 in pharmaceutical research. Deuterated drugs offer several potential benefits, including:

  • Improved Pharmacokinetics: Deuterium substitution can sometimes alter the metabolism and absorption of drugs, potentially leading to improved bioavailability and longer-lasting therapeutic effects [].
  • Reduced Side Effects: Deuteration can sometimes decrease the toxicity or side effects associated with a drug, offering a safer therapeutic option [].

Bromobenzene-d5 is a deuterated derivative of bromobenzene, characterized by the molecular formula C6BrD5\text{C}_6\text{BrD}_5 and a molecular weight of 162.04 g/mol. It contains five deuterium atoms, making it useful in various chemical applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. This compound is a clear, colorless liquid that is insoluble in water but slightly soluble in organic solvents like chloroform and ethyl acetate .

Bromobenzene-d5 is a flammable liquid with moderate toxicity. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood should be worn while handling this compound [7].

Here are some additional safety points to consider:

  • Avoid contact with skin, eyes, and clothing [7].
  • Do not ingest [7].
  • Work in a well-ventilated area [7].
  • Dispose of waste according to local regulations [7].

Data source:

  • Sigma-Aldrich, Bromobenzene-d5 [CAS 175730-1],
  • ZEOtope, Bromobenzene-d5,
  • Cambridge Isotope Laboratories, Bromobenzene-D₅ (D, 99%),
  • Clayden, J., Greeves, N., Warren, S. & Wothers, P. (2012). Organic Chemistry (2nd ed., p. 577-581). Oxford University Press.
  • Perrin, D. D. (1988). Dissociation constants of organic bases in deuterium oxide and water. Journal of the American Chemical Society
, notably in palladium-catalyzed processes and the synthesis of Grignard reagents. Its isotopic labeling allows for enhanced tracking of reaction pathways and mechanisms in studies involving organic synthesis and material science . The presence of deuterium alters the kinetic isotope effects, which can provide insights into reaction dynamics.

While specific biological activities of bromobenzene-d5 are not extensively documented, its parent compound, bromobenzene, is known to exhibit toxicity and potential carcinogenic properties. The deuterated version is primarily used as a labeling agent in biochemical research rather than for direct biological applications . The isotopic substitution may influence the metabolic pathways of related compounds, but further studies would be necessary to elucidate any distinct biological effects.

Bromobenzene-d5 can be synthesized through various methods, with one common approach involving the reaction of bromobenzene with deuterium oxide in the presence of a platinum catalyst. The process typically occurs under an inert atmosphere at elevated temperatures. For instance, a typical synthesis might involve:

  • Mixing bromobenzene with deuterium water and a platinum on carbon catalyst.
  • Heating the mixture to 90°C for 24 hours.
  • Cooling the reaction and separating the organic layer using dichloromethane.
  • Evaporating the solvent to yield bromobenzene-d5 with yields around 86% .

Bromobenzene-d5 is primarily utilized in research settings as a solvent and reagent for NMR spectroscopy due to its isotopic purity (99.5% deuterium). It serves as a standard for calibrating NMR instruments and is also employed in studies investigating molecular dynamics and structure elucidation . Additionally, it is used in the preparation of other labeled compounds, such as orthoterphenyl-d10.

Bromobenzene-d5 shares similarities with several other deuterated aromatic compounds. Here are some comparable compounds along with their unique attributes:

Compound NameMolecular FormulaUnique Features
BromobenzeneC6H5BrNon-deuterated version; commonly used as an industrial solvent.
Benzene-d6C6D6Fully deuterated benzene; used for NMR studies and as a solvent.
Aniline-d5C6H5DDeuterated version of aniline; used in organic synthesis and labeling studies.
Toluene-d8C7D8Fully deuterated toluene; used for NMR applications similar to bromobenzene-d5.
Phenol-d6C6D6ODeuterated phenol; useful in studying hydrogen bonding interactions.

Bromobenzene-d5's uniqueness lies in its specific isotopic labeling which enhances its utility in NMR spectroscopy compared to its non-deuterated counterparts and other deuterated compounds that may not possess the same level of specificity for certain reactions or interactions .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

4165-57-5

Wikipedia

1-Bromo(~2~H_5_)benzene

Dates

Modify: 2023-08-15

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